Molecular Identity: Structural and Physicochemical Differentiation from Generic Phenylacetyl Chloride
2-Methyl-3-nitro-phenylacetyl chloride possesses a molecular weight of 213.62 g/mol and a topological polar surface area (TPSA) of 62.9 Ų, compared to 154.59 g/mol for generic phenylacetyl chloride . The computed XLogP3 value is 2.9, reflecting the enhanced lipophilicity conferred by the combined methyl and nitro substituents relative to the unsubstituted parent scaffold . The compound has 3 hydrogen bond acceptor sites (from the nitro group oxygens plus the carbonyl oxygen) versus 1 for phenylacetyl chloride, altering solvation behavior and chromatographic retention properties critical for analytical method development .
| Evidence Dimension | Molecular weight, lipophilicity, hydrogen bonding capacity, polar surface area |
|---|---|
| Target Compound Data | MW: 213.62 g/mol; XLogP3: 2.9; H-Bond Acceptors: 3; TPSA: 62.9 Ų |
| Comparator Or Baseline | Phenylacetyl chloride (CAS 103-80-0): MW 154.59 g/mol; H-Bond Acceptors: 1; no nitro/methyl substituents |
| Quantified Difference | ΔMW: +59.03 g/mol (+38%); ΔH-Bond Acceptors: +2; substantially higher retention on reversed-phase HPLC columns |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07); vendor-specified purity: 95% (AKSci) |
Why This Matters
The substantially higher molecular weight and distinct hydrogen bonding profile ensure complete baseline chromatographic separation from the parent drug substance and other impurities, a prerequisite for validated impurity quantification methods in ANDA submissions.
- [1] PubChem. (2025). 2-Methyl-3-nitro-phenylacetyl chloride, CID 29937988. National Center for Biotechnology Information. View Source
